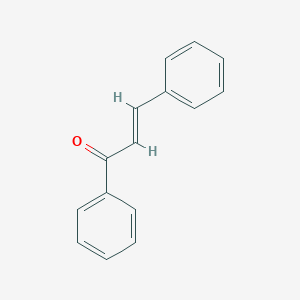

カルコン

概要

説明

Chalcone is a foundational aromatic ketone and an enone, forming the core structure of many biologically significant compounds, including chalcones themselves. These compounds serve as the biogenetic precursors to flavonoids and isoflavonoids, which are plentiful in plants. Chalcones have garnered attention in medicinal chemistry due to their role as active lead molecules in drug discovery, showcasing a wide range of biological activities and applications in various fields (Aluru Rammohan et al., 2020).

Synthesis Analysis

Chalcones can be synthesized via the Claisen-Schmidt condensation reaction, which involves the condensation of an acetophenone with an aldehyde in the presence of a base. This reaction is notable for its versatility, as it allows for the introduction of various substituents on the chalcone framework, thereby enabling the synthesis of a wide array of derivatives with diverse biological activities. The development of new synthetic methodologies has facilitated the preparation of chalcone derivatives, emphasizing the simplicity of their synthesis and the potential for generating a broad spectrum of compounds (Shi Dao-hua, 2009).

Molecular Structure Analysis

The molecular structure of chalcones is characterized by the presence of an α,β-unsaturated carbonyl group, which plays a critical role in their biological activity. This structural motif allows for a degree of conformational flexibility and electronic delocalization, which contributes to the compounds' reactivity and interaction with biological targets. Studies have shown that the molecular geometry, electronic distribution, and non-covalent interactions within chalcones can be finely tuned through substitution, influencing their optical and nonlinear optical properties (M. Arshad et al., 2017).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and nucleophilic substitution, enabling the synthesis of numerous heterocyclic compounds with significant pharmacological properties. Their α,β-unsaturated carbonyl system is highly reactive, facilitating interactions with nucleophiles and leading to the formation of complex structures with diverse biological activities (S. N. Bukhari et al., 2012).

Physical Properties Analysis

The physical properties of chalcones, such as melting points, solubility, and crystallinity, are influenced by the nature and position of substituents on the chalcone skeleton. These properties are crucial for the compounds' application in various fields, including materials science and pharmaceuticals. For instance, modifications in the chalcone structure can result in compounds with liquid crystalline properties, opening up applications in the development of new materials (H. T. Srinivasa et al., 2017).

Chemical Properties Analysis

The chemical properties of chalcones, including their reactivity and interaction with various reagents, are central to their utility in synthetic chemistry and drug design. The presence of the α,β-unsaturated carbonyl group allows for a range of chemical transformations, leading to the synthesis of compounds with potent biological activities. Chalcones have demonstrated a wide spectrum of pharmacological properties, attributed to their structural versatility and the ability to interact with biological targets through various modes of action (S. Gaonkar & U. Vignesh, 2017).

科学的研究の応用

抗癌作用

カルコンは、癌細胞の増殖を阻害し、アポトーシスを誘導する能力があるため、潜在的な抗癌剤として特定されています。 カルコンは、癌の進行に関与する様々なシグナル伝達経路を阻害するため、新しい癌治療薬の開発における有望なリード化合物となっています .

抗酸化作用

カルコンの構造は、それを効果的な抗酸化剤として役立てます。 カルコンはフリーラジカルを中和し、酸化ストレスを軽減することができます。これは、細胞や組織の酸化損傷を防ぐ上で有益です .

抗炎症作用

カルコンは、プロ炎症性サイトカインやメディエーターの合成を阻害することで、抗炎症作用を示します。 このため、カルコンは炎症性疾患の治療に有用であり、新しい抗炎症薬の研究対象となっています .

抗菌作用

研究により、カルコンは抗菌作用、特に抗菌作用と抗真菌作用を持つことが示されています。 これは、特に抗生物質耐性菌の増加を考えると、新しい抗菌剤の探索においてカルコンが貴重な存在であることを意味します .

心臓血管系への応用

カルコンは、降圧効果など、心臓血管系に有益な効果があることが判明しています。 カルコンは血管機能に影響を与える可能性があり、心臓血管疾患の治療における可能性について調査されています .

神経保護作用

カルコンの神経保護作用に対する関心が高まっています。 カルコンは、神経細胞の損傷から保護する可能性があり、神経変性疾患の治療における応用が期待されています .

抗マラリア作用

カルコンは、抗マラリア剤として有望であることが示されています。 マラリアの原因となるマラリア原虫の増殖を阻害するカルコンの能力は、新しい抗マラリア薬の開発に向けて調査されています .

農業への応用

医学的な用途に加えて、カルコンは農業における用途についても研究されています。 カルコンは、環境に優しい農薬や除草剤としての可能性を秘めており、作物保護のより持続可能なアプローチを提供しています .

作用機序

Target of Action

Chalcones, also known as (E)-Chalcones, are a group of naturally occurring compounds that have been found to interact with a variety of targets. These include cancer cell lines, pathological microorganisms, parasites, and several signaling molecules and cascades related to disease modification . They are known to inhibit several anticancer targets, including thioredoxin reductase , and tubulin polymerization . They also interact with human serum albumin and cyclooxygenase-2 .

Mode of Action

Chalcones demonstrate their ability to modulate a number of targets through multifaceted and complex underlying mechanisms . For example, they have been shown to disrupt cell membranes . The presence of a reactive α,β-unsaturated carbonyl group in chalcones confers upon them a broad range of pharmacological properties . They have been found to cause significant changes in cell morphology and biochemical/molecular parameters .

Biochemical Pathways

Chalcones affect several biochemical pathways. They have been shown to arrest cell cycle in the G1 phase by decreased expression of cyclin D1, CDK4 (cyclin-dependent kinase 4), and phospho-Rb . They also modulate a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of chalcones have been studied to understand their drug availability properties . .

Result of Action

The molecular and cellular effects of chalcones’ action are significant. They have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities . They have also been shown to trigger significant changes in cell morphology and biochemical/molecular parameters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chalcones. It is known that chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . This suggests that their structure and function could be influenced by environmental conditions.

Safety and Hazards

特性

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873536 | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

346.50 °C. @ 760.00 mm Hg | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000107 [mmHg] | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

614-47-1, 94-41-7 | |

| Record name | trans-Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

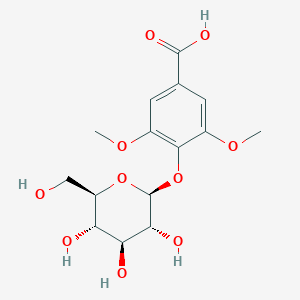

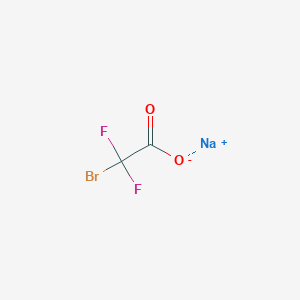

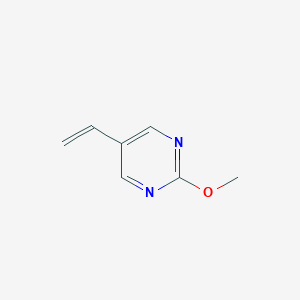

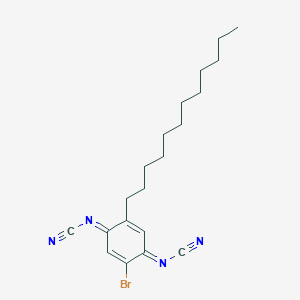

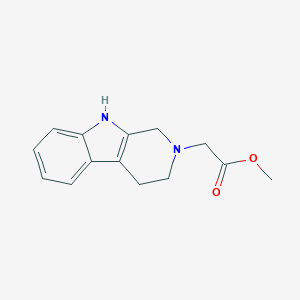

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)